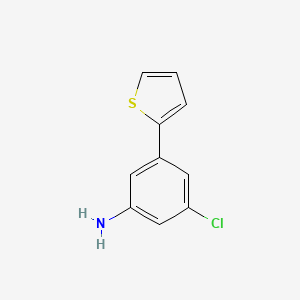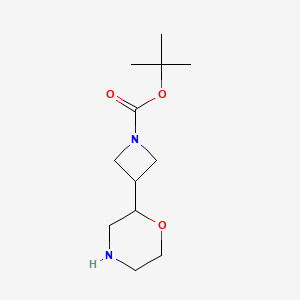
3-Chloro-5-(thiophen-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring with a thiophene moiety attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts and ligands such as bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
化学反応の分析
Types of Reactions
3-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-Chloro-5-(thiophen-2-yl)aniline has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-(thiophen-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(thiophen-2-yl)aniline
- 2-Chloro-5-(thiophen-2-yl)aniline
- 3-Bromo-5-(thiophen-2-yl)aniline
Uniqueness
3-Chloro-5-(thiophen-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both chloro and thiophene groups provides a distinct electronic environment that can be exploited in various chemical reactions and applications .
特性
分子式 |
C10H8ClNS |
|---|---|
分子量 |
209.70 g/mol |
IUPAC名 |
3-chloro-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H,12H2 |
InChIキー |
RFBISQCSTWBTMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)


